Cas no 18593-44-7 (5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one)

5,6-Dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound featuring a fused thieno-pyrimidinone core structure. Its unique molecular architecture, incorporating both sulfur and nitrogen heteroatoms, makes it a valuable intermediate in pharmaceutical and agrochemical research. The presence of methyl groups at the 5 and 6 positions enhances its stability and influences its reactivity, facilitating selective modifications for targeted applications. This compound is particularly useful in the synthesis of biologically active molecules, including kinase inhibitors and antimicrobial agents. Its well-defined crystalline form ensures consistent purity, making it suitable for rigorous synthetic workflows. Researchers value its versatility in constructing complex heterocyclic systems for drug discovery and development.
5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one structure
18593-44-7 structure
Product Name:5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
CAS No:18593-44-7
MF:C8H8N2OS
MW:180.226920127869
MDL:MFCD00463622
CID:820509
PubChem ID:403053
Update Time:2025-06-07

5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one
    • 5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
    • 5,6-Dimethyl-1H-thieno[2,3-d]pyrimidin-4-one
    • 5,6-Dimethylthieno[2,3-d]pyrimidin-4-ol
    • ST 059935
    • AKOS 91440
    • AKOS B020883
    • AURORA 20179
    • AKOS MSC-0512
    • BUTTPARK 37\11-55
    • ART-CHEM-BB B020883
    • TIMTEC-BB SBB009541
    • OTAVA-BB BB0127460562
    • 5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
    • 4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidine
    • 5,6-dimethyl-3-hydrothiopheno[2,3-d]pyrimidin-4-one
    • NSC717525
    • QAFMGDDXMIKGEY-UHFFFAOYSA-N
    • HMS1782B08
    • STK279676
    • STK74
    • CS-W017191
    • AC-28075
    • STK741257
    • F0745-0903
    • MFCD00463622
    • NSC-717525
    • AKOS000276335
    • 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one, AldrichCPR
    • DTXSID60328030
    • AG-205/09776018
    • EN300-04275
    • SCHEMBL25908842
    • FS-1491
    • EU-0051251
    • 18593-44-7
    • SCHEMBL6004291
    • AKOS000264990
    • BDBM50384061
    • 5,6-dimethylthieno[2,3-d]pyrimidin-4-one
    • F0906-0955
    • thieno[2,3-d]pyrimidin-4(3H)-one, 5,6-dimethyl-
    • ALBB-019839
    • CHEMBL2029510
    • DB-065547
    • Z56887663
    • N12162
    • MDL: MFCD00463622
    • Inchi: 1S/C8H8N2OS/c1-4-5(2)12-8-6(4)7(11)9-3-10-8/h3H,1-2H3,(H,9,10,11)
    • InChI Key: QAFMGDDXMIKGEY-UHFFFAOYSA-N
    • SMILES: S1C2=C(C(NC=N2)=O)C(C)=C1C

Computed Properties

  • Exact Mass: 180.03600
  • Monoisotopic Mass: 180.03573406g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: 1.5
  • Topological Polar Surface Area: 69.7

Experimental Properties

  • Density: 1.45±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 269-270 ºC (ethanol )
  • Boiling Point: 428.3±45.0℃ at 760 mmHg
  • Solubility: Almost insoluble (0.031 g/l) (25 º C),
  • PSA: 73.99000
  • LogP: 1.60140

5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Hazardous Material transportation number:NONH for all modes of transport
  • Hazard Category Code: 22
  • Safety Instruction: 3/7-36/37
  • Hazardous Material Identification: Xn

5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one Pricemore >>

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5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one Production Method

Additional information on 5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

5,6-Dimethyl-3H,4H-Thieno[2,3-d]Pyrimidin-4-One: A Comprehensive Overview

5,6-Dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, also known by its CAS registry number 18593-44-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thienopyrimidinones, which are known for their unique structural features and diverse biological activities. The molecule consists of a thienopyrimidinone skeleton with methyl substituents at positions 5 and 6, contributing to its distinct chemical properties and potential applications.

The synthesis of 5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has been extensively studied, with various methodologies reported in the literature. Recent advancements in synthetic chemistry have enabled the development of more efficient and environmentally friendly routes for its production. For instance, researchers have explored the use of microwave-assisted synthesis and catalytic systems to enhance reaction yields and reduce production times. These innovations not only improve the scalability of the synthesis but also align with the growing demand for sustainable chemical processes.

The structural characteristics of thieno[2,3-d]pyrimidinone derivatives make them promising candidates for drug discovery. The presence of the thienopyrimidine ring system provides a rigid framework that can be further modified to enhance bioavailability and target specificity. Recent studies have highlighted the potential of 5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one as a lead compound in anti-cancer drug development. Preclinical experiments have demonstrated its ability to inhibit key enzymes involved in cell proliferation and apoptosis, suggesting a potential role in targeted cancer therapy.

In addition to its pharmacological applications, thienopyrimidinones have found utility in materials science due to their electronic properties. The incorporation of methyl groups at positions 5 and 6 in 5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one modulates its electronic characteristics, making it a candidate for applications in organic electronics. Recent research has explored its use as a component in organic light-emitting diodes (OLEDs) and photovoltaic devices, where its stability and emission properties are advantageous.

The biological evaluation of 5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has revealed intriguing pharmacokinetic profiles. Studies conducted in vitro and in vivo have shown moderate absorption rates and favorable distribution patterns across various tissues. These findings underscore its potential as a drug candidate with systemic activity. Furthermore, recent investigations into its metabolization pathways have provided insights into optimizing its pharmacokinetic properties through structural modifications.

The environmental impact of CAS No 18593-44-7 is another area of growing interest. As concerns about chemical pollution increase globally, understanding the fate and toxicity of this compound in aquatic and terrestrial ecosystems is crucial. Preliminary studies indicate that it exhibits low acute toxicity but may accumulate in certain organisms over time. Further research is needed to assess its long-term effects on non-target species and ecosystems.

In conclusion,
The compound
CAS No 18593-44
-7,
or
5,
6-Dimethyl
-
3H,
4H-Thieno[
2,
3-D]
Pyrimidinone,
represents a versatile molecule with applications spanning multiple disciplines.
Its unique structure,
coupled with recent advancements
in synthesis
and application development,
positions it as a valuable asset
for future research.
Continued exploration into
its properties
will undoubtedly unlock new opportunities
for innovation across various industries.

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